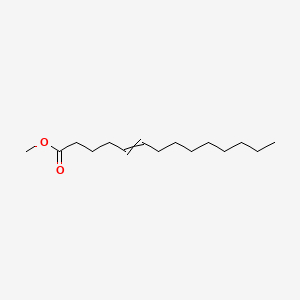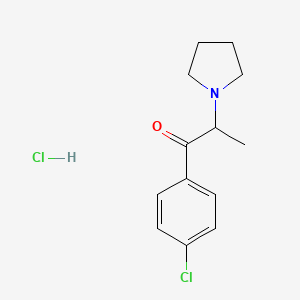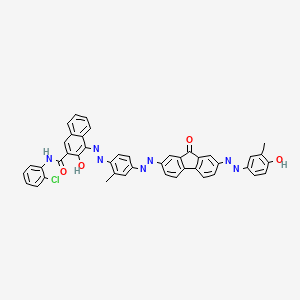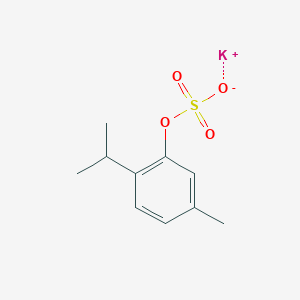
Potassium 2-isopropyl-5-methylphenyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-isopropyl-5-methylphenyl sulfate is a chemical compound with the molecular formula C10H15KO4S and a molecular weight of 270.384. It is related to potassium sulfate, an inorganic compound that is a non-flammable white crystalline salt soluble in water .
Physical And Chemical Properties Analysis
Potassium 2-isopropyl-5-methylphenyl sulfate shares similarities with potassium sulfate, which is highly soluble in water, but its solubility decreases with an increase in temperature. It also displays a high melting point of about 1069 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Thymol, the base compound of Thymol Sulfate Potassium Salt, has been shown to possess antioxidant properties . It can scavenge free radicals, enhance the endogenous enzymatic and non-enzymatic antioxidants, and chelate metal ions .
Anti-inflammatory Effects
Thymol has been used in traditional medicine for its anti-inflammatory effects . It works by inhibiting the recruitment of cytokines and chemokines .
Antimicrobial Activity
Thymol and its derivatives, including Thymol Sulfate Potassium Salt, have demonstrated antibacterial and antifungal effects . For example, modified thymol derivatives exhibit good antibacterial activity against Streptococcus aureus 6538 and Escherichia coli 11229 .
Antiviral Properties
Thymol has been used as an antiviral agent . This suggests that Thymol Sulfate Potassium Salt may also have potential antiviral applications.
Anticancer Properties
Recent studies have shown that thymol has anticancer properties . This opens up the possibility of using Thymol Sulfate Potassium Salt in cancer research and treatment.
Antispasmodic and Analgesic Effects
Thymol has been used in traditional medicine for its antispasmodic and analgesic effects . This suggests that Thymol Sulfate Potassium Salt could potentially be used in the treatment of spasms and pain.
Antihyperlipidemic Activity
Thymol has been shown to have antihyperlipidemic effects by increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation . This suggests that Thymol Sulfate Potassium Salt could potentially be used in the treatment of hyperlipidemia.
Use in Food Flavorings and Cosmetics
Thymol is an active ingredient used in food flavorings, topical ointments, various soaps, toothpastes, shampoos, deodorants, and mouthwashes . This suggests that Thymol Sulfate Potassium Salt could potentially be used in these applications as well.
Safety and Hazards
While potassium sulfate is generally safe for use, it is essential to consider its potential environmental and health impacts. If excessively applied as a fertilizer, it can contribute to water pollution, causing harm to aquatic life. Similarly, from a health perspective, while it is typically non-hazardous, inhalation or ingestion in large quantities can cause irritation or discomfort .
Wirkmechanismus
Target of Action
Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . It’s one of the most important dietary constituents in thyme species Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Mode of Action
Thymol has been shown to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . Thymol also dose-dependently triggers the relaxation of potassium and norepinephrine-induced contractions in the rabbit aorta .
Biochemical Pathways
Thymol affects several biochemical pathways. It has been shown to increase the activities of several endogenous antioxidant enzymes levels such as superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione-S-transferase (GST) along with non-enzymatic antioxidants such as vitamin C, vitamin E, and reduced glutathione (GSH) .
Pharmacokinetics
Thymol has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for pharmaceutical development . Encapsulation into methylcellulose microspheres changes thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free thymol form .
Result of Action
Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Action Environment
Organosulfates, a class of compounds to which thymol sulfate potassium salt belongs, have been found in atmospheric aerosols
Eigenschaften
IUPAC Name |
potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWDPFMSOKRHJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymol Sulfate Potassium Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

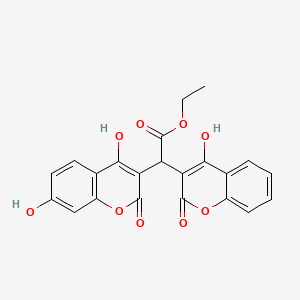
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
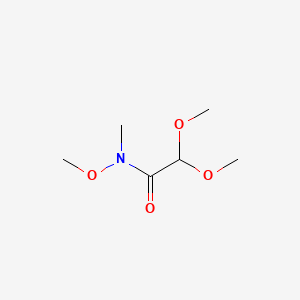
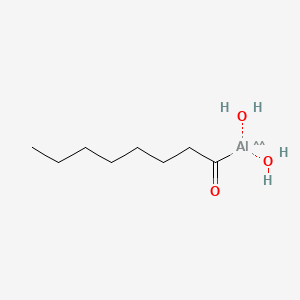
![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)

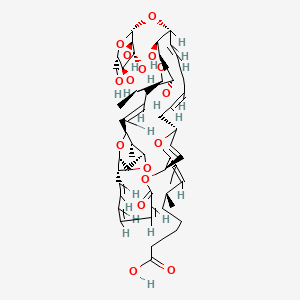
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
